Methyltetrazine-PEG4-DBCO
Description
Methyltetrazine-PEG4-DBCO is a multifunctional linker that plays a crucial role in bioorthogonal chemistry. It consists of a methyltetrazine group, a polyethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group. The methyltetrazine group enables rapid bioorthogonal ligation via inverse electron-demand Diels-Alder reactions, while the DBCO group facilitates copper-free click chemistry. The PEG4 spacer imparts water solubility and reduces steric hindrance, making it an invaluable tool for the site-specific conjugation of biomolecules, including proteins, nucleic acids, and small molecules .
Properties
Molecular Formula |
C36H38N6O6 |
|---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C36H38N6O6/c1-27-38-40-36(41-39-27)30-12-14-32(15-13-30)48-25-24-47-23-22-46-21-20-45-19-18-37-34(43)16-17-35(44)42-26-31-8-3-2-6-28(31)10-11-29-7-4-5-9-33(29)42/h2-9,12-15H,16-26H2,1H3,(H,37,43) |
InChI Key |
YWFLZTDNZPQPCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
- Methyltetrazine-PEG4-Acid : A stable tetrazine derivative with a PEG4 linker terminating in a carboxylic acid group. It is red crystalline, soluble in DMSO, DMF, DCM, THF, and chloroform, and has a molecular weight of 436.56 g/mol with purity >95% by HPLC.
- DBCO-Amine or DBCO Derivative : A water-soluble strained alkyne with an amine functional group for coupling, molecular weight approximately 683.73 g/mol, also >95% purity by HPLC.
- Coupling Agents : Commonly used carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium salts like HATU or TSTU, to activate the carboxylic acid for amide bond formation.
- Solvents : Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), or tetrahydrofuran (THF) are typically used as reaction media.
Stepwise Synthesis Procedure
Activation of Methyltetrazine-PEG4-Acid
The carboxylic acid group of Methyltetrazine-PEG4-acid is activated using a coupling reagent such as EDC or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in anhydrous DMF or DCM. This forms an active ester intermediate capable of reacting with nucleophiles.Coupling with DBCO-Amine
The DBCO-amine is added to the activated ester solution under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the tetrazine moiety. The reaction mixture is stirred at room temperature or slightly elevated temperature (20–40°C) for several hours (typically 4–24 hours) until completion.Purification
The crude product is purified by preparative high-performance liquid chromatography (HPLC) or silica gel chromatography to isolate this compound as a red solid with purity >95%.Characterization
The final compound is characterized by nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and analytical HPLC to confirm structure, purity, and molecular weight.
Alternative Routes and Modifications
- Preparation of Activated Esters : Methyltetrazine-PEG4-acid can be converted into sulfo-NHS esters or sulfo-tetrafluorophenol (STP) esters prior to coupling with DBCO-amine to improve reaction efficiency and selectivity.
- Use of PEG Linker Variations : PEG length can be adjusted (e.g., PEG2, PEG8) to modulate solubility and steric effects.
- Direct Conjugation to Biomolecules : this compound can be synthesized in situ by reacting Methyltetrazine-PEG4-acid activated esters with DBCO-modified peptides or proteins, allowing for site-specific labeling.
Reaction Conditions and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | DMF, DMSO, DCM, THF | Anhydrous preferred to avoid hydrolysis |
| Temperature | 20–40°C | Room temperature often sufficient |
| Reaction Time | 4–24 hours | Monitored by TLC or HPLC |
| Coupling Reagents | EDC, HATU, TSTU | Carbodiimide or uronium salts |
| Base | DIPEA or triethylamine | To neutralize acid and facilitate coupling |
| Purification | Preparative HPLC, silica gel chromatography | To achieve >95% purity |
Research Findings and Data Summary
- Methyltetrazine-PEG4-acid is noted for its high stability due to electron-donating methyl and alkoxy substituents on the aromatic ring, enhancing shelf life and handling.
- The PEG4 spacer significantly improves aqueous solubility, facilitating biological applications.
- DBCO conjugation via amide bond formation is efficient and yields products with high purity suitable for bioorthogonal labeling.
- The resulting this compound reagent exhibits excellent reactivity in catalyst-free click reactions with azides and TCOs, enabling rapid and selective bioconjugation under physiological conditions.
Summary Table of Key Properties
| Property | Methyltetrazine-PEG4-Acid | DBCO Derivative | This compound (Product) |
|---|---|---|---|
| Molecular Weight (g/mol) | 436.56 | ~683.73 | ~1100 (approximate sum) |
| Chemical Composition | C20H28N4O7 | C34H33N7O7S | Combination of both |
| Purity | >95% (HPLC) | >95% (HPLC) | >95% (HPLC) |
| Solubility | DMSO, DMF, DCM, THF, Chloroform | Water, DMSO, DMF | Water, DMSO, DMF (expected) |
| Appearance | Red crystalline | Red solid | Red solid |
| Storage Conditions | -20°C, desiccated | -20°C, desiccated | -20°C, desiccated |
| Typical Coupling Agents | EDC, HATU, TSTU | N/A | Used for amide bond formation |
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-PEG4-DBCO undergoes several types of chemical reactions, including:
Inverse Electron-Demand Diels-Alder Reactions: The methyltetrazine group reacts with trans-cyclooctene (TCO) derivatives.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide-containing molecules
Common Reagents and Conditions
Inverse Electron-Demand Diels-Alder Reactions: Common reagents include TCO derivatives, and the reactions are typically carried out in aqueous or organic solvents at room temperature.
SPAAC Reactions: Common reagents include azide-containing molecules, and the reactions are performed in organic solvents such as DMSO or DMF
Major Products
The major products formed from these reactions are conjugates of this compound with various biomolecules, such as proteins, peptides, and nucleic acids. These conjugates are used in a wide range of applications, including drug delivery and diagnostic imaging .
Scientific Research Applications
Bioorthogonal Chemistry
Overview:
Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. Methyltetrazine-PEG4-DBCO plays a crucial role in these reactions due to its efficient reactivity with azides.
Applications:
- Labeling Biomolecules: this compound is frequently used to label biomolecules for tracking and imaging purposes. Its ability to react rapidly with azide groups allows for the efficient conjugation of various biological molecules, including proteins and nucleic acids .
- Diagnostic Imaging: In preclinical research, this compound has been employed for the synthesis of radiolabeled products that are used in molecular imaging techniques such as PET (Positron Emission Tomography). For example, 18F-labeled peptides have been synthesized using DBCO-modified substrates, demonstrating high radiochemical yields and specificity in biological media .
Bioconjugation
Overview:
Bioconjugation involves the covalent attachment of biomolecules to other molecules, which can enhance their functionality or stability.
Applications:
- Antibody-Drug Conjugates (ADCs): this compound has been utilized in the development of ADCs, where it facilitates the precise linking of therapeutic agents to antibodies. This approach allows for targeted delivery of drugs to cancer cells while minimizing side effects on healthy tissues .
- Protein-DNA Conjugation: The compound has been successfully applied in conjugating proteins to DNA oligonucleotides through bioorthogonal reactions. This method enables researchers to study protein interactions and dynamics in real-time .
Molecular Imaging
Overview:
Molecular imaging is a technique that visualizes biological processes at the molecular and cellular levels.
Applications:
- In Vivo Imaging: this compound is employed in the development of imaging agents that can be used in vivo to visualize tumors or other biological markers. For instance, studies have shown that radiolabeled peptides prepared using this compound can effectively target cancer cells in animal models .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of Methyltetrazine-PEG4-DBCO involves its ability to undergo rapid and specific bioorthogonal reactions. The methyltetrazine group reacts with TCO derivatives via inverse electron-demand Diels-Alder reactions, while the DBCO group reacts with azide-containing molecules via SPAAC. These reactions occur without the need for catalysts or auxiliary reagents, making them highly efficient and specific .
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-PEG4-hydrazone-DBCO: Similar in structure but contains a hydrazone linker, making it cleavable under certain conditions.
Methyltetrazine-PEG4-amine: Contains an amine group instead of DBCO, used for different conjugation strategies.
Uniqueness
Methyltetrazine-PEG4-DBCO is unique due to its combination of methyltetrazine and DBCO groups, which allows for dual bioorthogonal reactions. The PEG4 spacer enhances its solubility and reduces steric hindrance, making it highly versatile for various applications .
Biological Activity
Methyltetrazine-PEG4-DBCO is a bioorthogonal compound that has gained significant attention in the field of chemical biology, particularly for its applications in drug delivery and molecular imaging. This compound combines the unique properties of methyltetrazine and dibenzocyclooctyne (DBCO), enabling efficient and selective reactions in biological systems. This article explores its biological activity, including the kinetics of its reactions, applications in antibody-drug conjugates (ADCs), and relevant case studies.
Chemical Formula : C48H51N9O8
Molecular Weight : 881.97 g/mol
CAS Number : N/A
Purity : >90% by HPLC
Solubility : Soluble in THF, DCM, DMF, and DMSO
Storage Conditions : -20 °C
This compound features a PEG4 spacer that enhances its solubility in aqueous environments, making it suitable for biological applications. The compound is characterized by its chemoselectivity and rapid reaction kinetics, which are crucial for minimizing off-target effects in complex biological systems.
The mechanism of action involves the inverse electron demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes such as DBCO. This reaction is characterized by:
- High Reactivity : The reaction occurs rapidly under physiological conditions without the need for catalysts.
- Bioorthogonality : The tetrazine and DBCO groups do not react with other functional groups present in biological samples, allowing for selective labeling of biomolecules.
Kinetics of Reaction
The kinetics of the methyltetrazine-DBCO reaction have been extensively studied. The second-order rate constant for the reaction between methyltetrazine and DBCO has been reported to be significantly higher than that of other bioorthogonal pairs, indicating its efficiency in biological settings. For instance, studies have shown that the reaction can occur within minutes at physiological temperatures (37 °C) in buffered solutions .
| Reaction Pair | Rate Constant (L mol s) |
|---|---|
| Tetrazine-DBCO | 0.06 ± 0.01 |
| Azide-TCO | Lower than tetrazine-DBCO |
Applications in Antibody-Drug Conjugates (ADCs)
This compound is particularly valuable in the development of next-generation ADCs. By conjugating cytotoxic drugs to antibodies via this linker, researchers can achieve targeted delivery to cancer cells while minimizing systemic toxicity.
In a recent study involving HER2-positive gastric cancer xenografts, ADCs linked with methyltetrazine exhibited high tumor uptake and effective release of cytotoxic agents upon activation with a small molecule containing a releasable tetrazine motif . This demonstrates the potential for precise control over drug release profiles.
Case Studies
-
Fluorescent Labeling Experiments :
A study demonstrated the use of this compound for simultaneous labeling of different cancer cell types using fluorescent probes. Cells were incubated with antibodies modified with DBCO and tetrazine, leading to selective fluorescence signals indicative of successful labeling . -
In Vivo Studies :
Pharmacokinetic studies involving mice showed that ADCs linked with methyltetrazine had significantly reduced off-target effects compared to traditional ADCs. The rapid clearance from the bloodstream allowed for effective targeting of tumors while minimizing exposure to healthy tissues . -
Nanoparticle Functionalization :
Research has explored the functionalization of nanoparticles with DBCO for enhanced bioorthogonal reactivity. These nanoparticles displayed superior performance in click chemistry reactions compared to their non-strained counterparts, confirming the advantages of using this compound in nanoparticle-based drug delivery systems .
Q & A
Q. What are the primary reaction mechanisms enabled by Methyltetrazine-PEG4-DBCO in bioorthogonal chemistry?
this compound facilitates two key reactions:
- Inverse Electron Demand Diels-Alder (IEDDA): The methyltetrazine moiety reacts rapidly with strained alkenes (e.g., trans-cyclooctene) to form stable dihydropyridazine linkages, ideal for bioconjugation .
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO group undergoes copper-free click chemistry with azides, forming triazole bonds under physiological conditions . Methodological Note: Prioritize IEDDA for fast kinetics (rates ~10⁴ M⁻¹s⁻¹) in time-sensitive applications (e.g., live-cell imaging), and SPAAC for copper-free environments .
Q. How does the PEG4 spacer influence the compound’s performance in biological systems?
The PEG4 chain:
- Enhances aqueous solubility, enabling compatibility with aqueous buffers and reducing aggregation .
- Reduces steric hindrance, improving accessibility to target biomolecules (e.g., antibodies, peptides) .
- Increases biocompatibility by minimizing nonspecific interactions in vivo . Methodological Note: For membrane permeability, use shorter PEG spacers (e.g., PEG2) in derivatives, as PEG4 may hinder cellular uptake .
Q. What are the solubility and storage requirements for this compound?
- Solubility: Dissolves in organic solvents (DMSO, DMF, THF) and partially in aqueous buffers due to PEG4 . Pre-dissolve in DMSO (≤10% v/v) for biological assays .
- Storage: Store at -20°C in anhydrous conditions to prevent hydrolysis of the hydrazone linkage (if present) and maintain reactivity . Avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound in complex biological matrices?
- pH Sensitivity: The hydrazone group (if present) enables pH-dependent cleavage (stable at pH 7.4, cleaves at pH ≤5.5). Use this for controlled payload release in acidic environments (e.g., lysosomes) .
- Kinetic Tuning: Adjust reactant stoichiometry (e.g., 1:1.2 molar ratio of tetrazine:alkyne) to maximize yield in competitive environments .
- Temperature Control: Perform reactions at 4–25°C to balance speed and protein stability .
Q. How to design experiments using this compound for in vivo targeting studies?
- Biodistribution: Label the compound with near-infrared fluorophores (e.g., Cy5) and track via fluorescence imaging .
- Dosing: Administer ≤5 mg/kg to avoid off-target effects, as excess DBCO may react with endogenous azides .
- Control Experiments: Use DBCO-PEG4 (lacking tetrazine) to distinguish specific vs. nonspecific binding .
Q. How to analyze contradictory kinetic data between studies using this compound?
Contradictions may arise from:
- Concentration Effects: Higher reactant concentrations (≥100 µM) accelerate IEDDA but increase background noise .
- Buffer Composition: Phosphate buffers may chelate metal ions, altering reaction rates compared to HEPES . Methodological Note: Replicate conditions from literature and validate using orthogonal techniques (e.g., HPLC vs. fluorescence quenching) .
Q. How to select between this compound and similar linkers for specific applications?
| Compound | Key Features | Best Use Case |
|---|---|---|
| This compound | Dual IEDDA/SPAAC, pH-sensitive (hydrazone), high solubility | Targeted drug delivery, live-cell imaging |
| Tetrazine-DBCO (no PEG) | Faster IEDDA but poor aqueous solubility | Organic-phase synthesis |
| Azide-DBCO | Requires copper for click chemistry, lower biocompatibility | Non-biological material science |
| Source: Comparative data adapted from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
